

# Xelafaslatide for Dry Age-Related Macular Degeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Dry age-related macular degeneration (AMD), particularly in its advanced form of geographic atrophy (GA), presents a significant challenge in ophthalmology due to the progressive loss of retinal pigment epithelium (RPE) and photoreceptors, leading to irreversible vision loss. **Xelafaslatide** (formerly ONL1204), a novel small-molecule Fas inhibitor, is emerging as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical research on **Xelafaslatide** for the treatment of dry AMD. It includes a detailed examination of its mechanism of action, a summary of clinical trial data, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

# Introduction to Xelafaslatide and its Target: The Fas Pathway

**Xelafaslatide** is a first-in-class small peptide inhibitor of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The Fas pathway is a key signaling cascade that mediates apoptosis, or programmed cell death. In the context of dry AMD, the activation of the Fas pathway is implicated in the death of crucial retinal cells, including photoreceptors and the RPE.[3] By blocking the Fas receptor, **Xelafaslatide** aims to interrupt this apoptotic cascade and preserve the integrity and function of the retina.



## **Mechanism of Action**

The binding of Fas ligand (FasL) to the Fas receptor on the surface of retinal cells triggers a signaling cascade that culminates in apoptosis. This process is believed to be a significant contributor to the progressive cell death observed in geographic atrophy. **Xelafaslatide** is designed to competitively inhibit the binding of FasL to the Fas receptor, thereby preventing the initiation of the downstream apoptotic signaling.



Click to download full resolution via product page

Figure 1: Xelafaslatide's Inhibition of the Fas-Mediated Apoptotic Pathway.

# **Clinical Development**

**Xelafaslatide** is currently being evaluated in clinical trials for its safety and efficacy in treating geographic atrophy associated with dry AMD.

# Phase 1b Clinical Trial (NCT04744662)

A Phase 1b multicenter, randomized, controlled, multi-dose study was conducted to evaluate the safety and tolerability of ONL1204 (**Xelafaslatide**) Ophthalmic Solution in patients with GA. [4] The study consisted of two components: an open-label dose-escalation (OL/DE) part and a natural history/treatment (NH/Tx) part.[5]

**Data Presentation** 



| Study<br>Component               | Treatment<br>Group          | N                                 | Dosing<br>Regimen                                                                | Primary Outcome: Reduction in GA Lesion Growth at 6 Months                    |
|----------------------------------|-----------------------------|-----------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Open-Label<br>Dose Escalation    | Single injection of ONL1204 | -                                 | Single intravitreal injection                                                    | 42% average reduction compared to the untreated fellow eye[1][2]              |
| Natural<br>History/Treatmen<br>t | Low Dose (50 μg<br>ONL1204) | 3                                 | Two injections,<br>12 weeks apart                                                | 24% reduction in<br>the rate of GA<br>lesion growth<br>compared to<br>sham[1] |
| High Dose (200<br>μg ONL1204)    | 6                           | Two injections,<br>12 weeks apart | 50% reduction in<br>the rate of GA<br>lesion growth<br>compared to<br>sham[1][2] |                                                                               |
| Sham Injection                   | 5                           | Two injections,<br>12 weeks apart | Baseline for comparison                                                          | <del>-</del>                                                                  |

Table 1: Summary of Quantitative Efficacy Data from the Phase 1b Clinical Trial of **Xelafaslatide**.

Note: The number of patients (N) in the open-label dose-escalation component was not specified in the available resources. Data for the NH/Tx component is based on the 14 patients who completed the end-of-study visit.[5]

**Exploratory Endpoints:** 



An exploratory analysis of optical coherence tomography (OCT) biomarkers was performed.[5] Key findings include:

- Less Lesion Growth: ONL1204-treated eyes showed less depletion growth compared to fellow and sham eyes.[5]
- Reduced RPE at Risk: The sham-treated arm showed a higher growth of retinal pigment epithelium (RPE) area at risk (RPE area < 15 μm).[5]</li>
- Increased Retinal Thickness: ONL1204-treated eyes exhibited an increase in retinal thickness in a 0.1mm ring around the lesion over time, whereas fellow and sham eyes showed consistent thinning.[5]

## Phase 2 GALAXY Trial (NCT06659445)

Building on the promising results of the Phase 1b study, ONL Therapeutics has initiated a global Phase 2 clinical trial named GALAXY.[6] This multicenter, randomized, double-masked, sham-controlled study will further evaluate the efficacy and safety of **Xelafaslatide** in a larger patient population.[6]

| Parameter        | Details                                                                                    |  |  |
|------------------|--------------------------------------------------------------------------------------------|--|--|
| Enrollment       | Approximately 324 patients                                                                 |  |  |
| Treatment Arms   | 3 experimental arms: 2 dose levels and 2 treatment frequencies (every 12 or 24 weeks)      |  |  |
| Primary Endpoint | Rate of growth of the GA lesion area assessed by fundus autofluorescence (FAF) at 48 weeks |  |  |

Table 2: Key Design Elements of the Phase 2 GALAXY Trial.

## **Preclinical Evidence**

The therapeutic rationale for targeting the Fas pathway in dry AMD is supported by a body of preclinical research in various animal models of retinal degeneration.

## **Sodium Iodate-Induced Retinal Degeneration Model**



A commonly used animal model to mimic the RPE and photoreceptor degeneration seen in dry AMD involves the systemic administration of sodium iodate (NaIO3).



Click to download full resolution via product page

**Figure 2:** Experimental Workflow for Preclinical Evaluation of **Xelafaslatide**.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the research of Fas inhibitors for retinal degeneration.

# Sodium Iodate-Induced Retinal Degeneration in Mice



Objective: To create a model of RPE and photoreceptor degeneration that mimics key features of dry AMD.

#### Materials:

- C57Bl/6J mice (7-8 weeks old)
- Sodium iodate (NaIO3) solution in sterile saline
- Insulin syringes for intraperitoneal injection

#### Protocol:

- Prepare a stock solution of NaIO3 in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 50 mg/kg) in a standard injection volume.
- Weigh each mouse to determine the precise volume of NaIO3 solution to be injected.
- Administer a single intraperitoneal (IP) injection of the NaIO3 solution.
- Monitor the animals for any signs of systemic toxicity.
- At predetermined time points (e.g., 24 hours, 3 days, 1, 2, 3, and 4 weeks post-injection), perform functional and structural assessments.

## **Intravitreal Injection in Mice**

Objective: To deliver a therapeutic agent (e.g., **Xelafaslatide**) directly to the vitreous of the mouse eye.

#### Materials:

- Anesthetized mouse
- Topical proparacaine for local anesthesia
- 30-gauge needle for creating a pilot hole
- Hamilton syringe with a 33- or 34-gauge blunt-tipped needle



- Therapeutic agent solution (e.g., Xelafaslatide)
- Microscope for visualization

#### Protocol:

- Anesthetize the mouse according to approved institutional protocols.
- Place the mouse under a microscope to visualize the eye.
- Apply a drop of topical proparacaine to the cornea.
- Using a 30-gauge needle, create a small incision through the sclera, just posterior to the limbus.
- Carefully insert the blunt-tipped Hamilton syringe needle through the incision into the vitreous cavity, avoiding the lens.
- Slowly inject a small volume (typically 1-2 μL) of the therapeutic solution into the vitreous.
- Slowly withdraw the needle.
- Apply a topical antibiotic ointment to the eye to prevent infection.

# **TUNEL Staining of Retinal Sections**

Objective: To detect apoptotic cells in retinal tissue sections by labeling the 3'-hydroxyl ends of DNA fragments.

#### Materials:

- Paraffin-embedded retinal sections on slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Proteinase K solution
- TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)



Fluorescence microscope

#### Protocol:

- Deparaffinization and Rehydration:
  - Incubate slides in xylene to remove paraffin.
  - Rehydrate the sections by incubating in a series of decreasing ethanol concentrations (100%, 95%, 80%, 70%) and finally in distilled water.
- Permeabilization:
  - Incubate the sections with Proteinase K working solution (e.g., 20 μg/mL in PBS) for 7-10 minutes at 37°C to permeabilize the tissue.
  - Rinse with PBS.
- TUNEL Reaction:
  - Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
  - Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber for 60 minutes at 37°C.
- Washing and Counterstaining:
  - Rinse the sections with PBS.
  - (Optional) Counterstain the nuclei with a fluorescent dye like DAPI or Hoechst.
- Imaging:
  - Mount the slides with an appropriate mounting medium.
  - Visualize and capture images using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.



## **Conclusion and Future Directions**

**Xelafaslatide**, with its targeted inhibition of the Fas-mediated apoptotic pathway, represents a novel and promising therapeutic strategy for the treatment of dry AMD, particularly geographic atrophy. The positive safety and efficacy signals from the Phase 1b clinical trial provide a strong rationale for its continued development. The ongoing Phase 2 GALAXY trial will be crucial in further defining the therapeutic potential of **Xelafaslatide**. Future research should continue to explore the long-term safety and efficacy of this compound, as well as its potential in combination with other therapeutic modalities for a multifaceted approach to managing this debilitating disease. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the treatment of dry AMD.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Proposed model of Fas-mediated death of photoreceptors under light stress [pfocr.wikipathways.org]
- 2. Fas Inhibition Shows Neuroprotective Benefit for GA | Retinal Physician [retinalphysician.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. [PDF] Sodium iodate induced retinal degeneration: new insights from an old model |
   Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Xelafaslatide for Dry Age-Related Macular Degeneration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#xelafaslatide-for-dry-age-related-macular-degeneration-research]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com